The synthesis of 6-chloro-6-heptenenitrile typically involves the chlorination of 6-heptenenitrile. The general synthetic route can be outlined as follows:
The molecular structure of 6-chloro-6-heptenenitrile features:
6-Chloro-6-heptenenitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for chemical reactions involving 6-chloro-6-heptenenitrile can vary based on the type of reaction:
The kinetics and thermodynamics of these reactions depend on factors such as solvent polarity, temperature, and concentration of reactants.
The physical and chemical properties of 6-chloro-6-heptenenitrile include:
The compound is stable under normal conditions but may decompose under extreme heat or in the presence of strong oxidizing agents.
6-Chloro-6-heptenenitrile has several scientific applications:
The compound designated by the CAS Registry Number 148252-47-5 is systematically named under IUPAC conventions as 6-chlorohept-6-enenitrile. This name precisely defines its structure: a seven-carbon chain (heptane) with a chlorine atom at position 6, a double bond between carbons 6 and 7 (hept-6-ene), and a nitrile group (–C≡N) at carbon 1. The structural formula confirms an allylic chloride system where the chlorine is attached to an sp²-hybridized carbon adjacent to the double bond, influencing its reactivity. The linear structure can be represented as CH₂=CHCl–CH₂–CH₂–CH₂–C≡N, though stereochemistry at the double bond (E/Z isomerism) is not specified in available sources [3] [4].
The universal identifier for this compound is CAS Registry Number 148252-47-5, as indexed by the American Chemical Society’s CAS Common Chemistry database [1]. Common synonyms include:
The molecular formula for 6-chlorohept-6-enenitrile is C₇H₁₀ClN, derived from elemental analysis. This formula accounts for:
Table 1: Molecular Composition Data
Parameter | Value |
---|---|
Molecular Formula | C₇H₁₀ClN |
Exact Mass | 143.0504 g/mol |
Monoisotopic Mass | 143.0504 g/mol |
Molecular Weight | 143.61–143.62 g/mol |
The molecular weight ranges between 143.61–143.62 g/mol across sources due to normal variations in atomic weight calculations [2] [3] [4].
The Canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is C=C(Cl)CCCCC#N, which unambiguously encodes its connectivity: a terminal chloro-substituted alkene (C=C(Cl)–) connected to a pentylene chain (–CH₂–CH₂–CH₂–) terminating in a nitrile group (C#N) [3] [4].
The InChI Key (International Chemical Identifier Key) is OVPUOQKJMREELS-UHFFFAOYSA-N. This 27-character hash serves as a unique digital identifier, enabling precise database searches and computational studies. It is generated from the compound’s full InChI string: InChI=1S/C7H10ClN/c1-7(8)5-3-2-4-6-9/h1-5H2 [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1